(4-fluorophenyl)(2-furyl)methanone
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Overview
Description
(4-fluorophenyl)(2-furyl)methanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-fluorophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(2-furyl)methanone typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed by coupling 2-bromo-5-nitrofuran with 4-fluorophenyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-fluorophenyl)(2-furyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule for studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(2-furyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)carbonyl]furan
- 2-[(4-Bromophenyl)carbonyl]furan
- 2-[(4-Methylphenyl)carbonyl]furan
Uniqueness
(4-fluorophenyl)(2-furyl)methanone is unique due to the presence of the fluorine atom, which can enhance the compound’s lipophilicity and metabolic stability. This makes it a valuable scaffold for drug design and development compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
(4-fluorophenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYNSZHLOWNLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415459 |
Source
|
Record name | 2-[(4-fluorophenyl)carbonyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15817-51-3 |
Source
|
Record name | 2-[(4-fluorophenyl)carbonyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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